

# Mps1-IN-7: A Technical Guide to a Potent Mps1 Kinase Inhibitor

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## Compound of Interest

Compound Name: Mps1-IN-7

Cat. No.: B606555

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

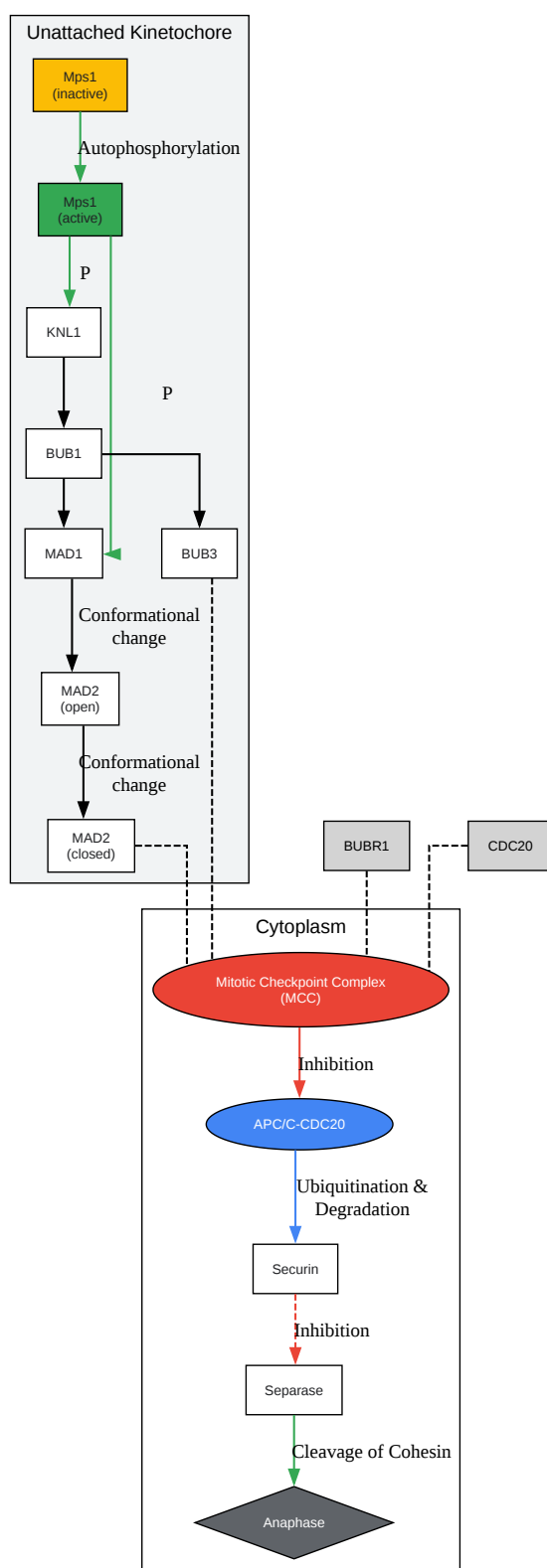
Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity protein kinase that plays a critical role in the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[1] Overexpression of Mps1 has been observed in a variety of human cancers, making it an attractive target for the development of novel anticancer therapies.[2][3] **Mps1-IN-7**, also known as CCT271850, is a potent and selective inhibitor of Mps1 kinase.[4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Mps1-IN-7**, intended for researchers and professionals in the field of drug development.

## Discovery and Synthesis

While a detailed, step-by-step synthesis protocol for **Mps1-IN-7** is not publicly available in peer-reviewed literature, its discovery was the result of a medicinal chemistry program aimed at developing potent and selective Mps1 inhibitors.[5] The chemical name for **Mps1-IN-7** is 3-((6,7-dihydro-5H-benzo[6][7]cyclohepta[1,2-c]pyridazin-3-yl)amino)-N,N-dimethylbenzamide. The synthesis of related pyridazine derivatives often involves the condensation of a hydrazine with a dicarbonyl compound to form the pyridazine ring, followed by functional group interconversions to introduce the desired substituents.

## Mps1 Signaling Pathway

Mps1 is a key upstream regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids during mitosis until all chromosomes are correctly attached to the mitotic spindle.<sup>[8][9]</sup> When kinetochores are unattached, Mps1 is activated and initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC then inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase that targets key mitotic proteins for degradation, thereby halting the cell cycle in metaphase.<sup>[10][11]</sup>



Mps1 Signaling Pathway in the Spindle Assembly Checkpoint

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Caption: Mps1 signaling at unattached kinetochores leads to the inhibition of anaphase.

## Quantitative Data

**Mps1-IN-7** demonstrates potent inhibition of Mps1 kinase activity and cellular proliferation. The available quantitative data is summarized in the tables below.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (μM)	Reference
Mps1	0.020	MedChemExpress
Mps1 (biochemical)	0.004	[5]
Mps1 (autophosphorylation in cells)	0.07	[5]
JNK1	0.11	MedChemExpress
JNK2	0.22	MedChemExpress

Table 2: Cellular Growth Inhibition (GI50)

Cell Line	GI50 (μM)	Reference
SW620 (colon carcinoma)	0.065	MedChemExpress
CAL51 (breast cancer)	0.068	MedChemExpress
Miapaca-2 (pancreatic cancer)	0.25	MedChemExpress
RMG1 (ovarian cancer)	0.110	MedChemExpress

## Experimental Protocols

Detailed experimental protocols for the discovery and characterization of **Mps1-IN-7** have not been published. However, the following are representative protocols for key assays used to evaluate Mps1 inhibitors.

## In Vitro Mps1 Kinase Inhibition Assay (Representative Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by Mps1 kinase.

Materials:

- Recombinant human Mps1 kinase
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT)[3]
- ATP
- Mps1 substrate (e.g., a synthetic peptide)
- Test compound (**Mps1-IN-7**)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
- 384-well plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare serial dilutions of **Mps1-IN-7** in DMSO and then dilute in kinase buffer.
- In a 384-well plate, add the diluted **Mps1-IN-7** or vehicle control (DMSO).
- Add the Mps1 enzyme to each well and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[12]
- Initiate the kinase reaction by adding a mixture of the Mps1 substrate and ATP.
- Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.[3]

- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
- The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the Mps1 kinase activity.
- Calculate the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

## Cell Viability (MTT) Assay (Representative Protocol)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[\[6\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Cancer cell lines (e.g., SW620, CAL51)
- Cell culture medium and supplements
- **Mps1-IN-7**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[\[15\]](#)
- 96-well plates
- Microplate reader capable of measuring absorbance at 570 nm

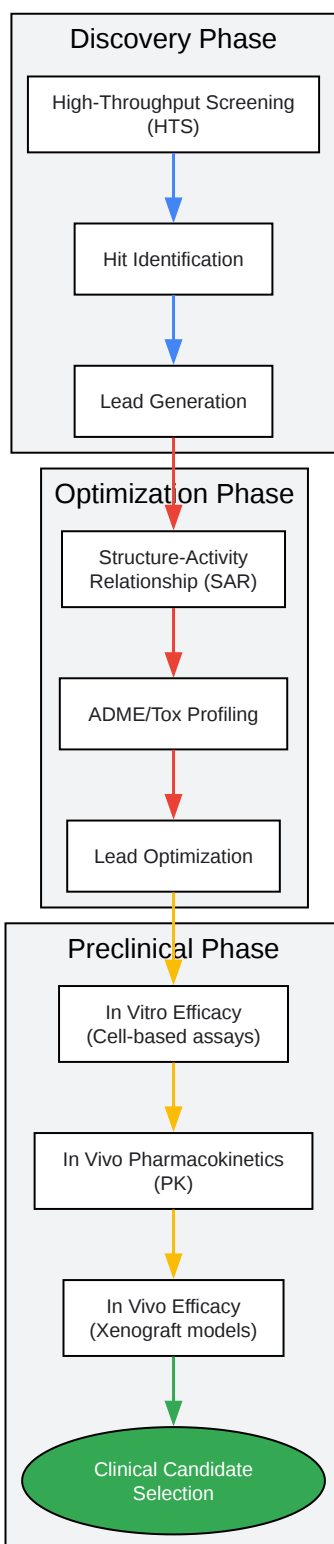
Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **Mps1-IN-7** or vehicle control and incubate for a specified period (e.g., 72 hours).

- After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[\[15\]](#)
- Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Measure the absorbance of each well at 570 nm using a microplate reader.
- The absorbance is directly proportional to the number of viable cells.
- Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of viable cells against the log of the compound concentration.

## Experimental Workflow

The general workflow for the discovery and characterization of a kinase inhibitor like **Mps1-IN-7** involves several stages, from initial screening to in vivo efficacy studies.



General Workflow for Kinase Inhibitor Discovery and Development

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Caption: A simplified workflow for the development of a targeted kinase inhibitor.



## Conclusion

**Mps1-IN-7** (CCT271850) is a potent and selective inhibitor of Mps1 kinase with demonstrated activity in both biochemical and cellular assays.[4][5] Its ability to disrupt the spindle assembly checkpoint and inhibit the proliferation of various cancer cell lines highlights its potential as a therapeutic agent. While detailed information on its synthesis and discovery is limited in the public domain, the available data and the general understanding of Mps1's role in cancer provide a strong rationale for further investigation of this and other Mps1 inhibitors in oncology drug development.

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